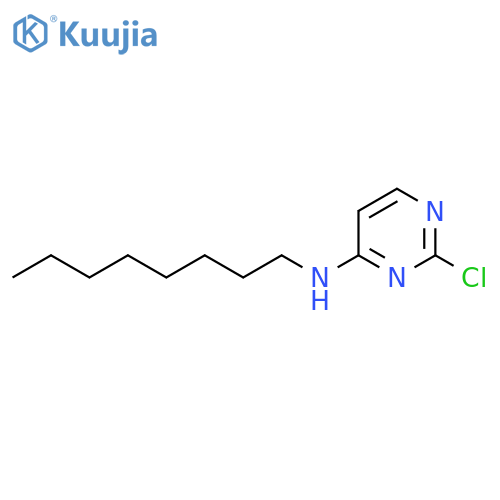

Cas no 1550859-42-1 (2-chloro-N-octylpyrimidin-4-amine)

1550859-42-1 structure

商品名:2-chloro-N-octylpyrimidin-4-amine

CAS番号:1550859-42-1

MF:C12H20ClN3

メガワット:241.760301589966

CID:5579099

2-chloro-N-octylpyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 4-Pyrimidinamine, 2-chloro-N-octyl-

- 2-chloro-n-octylpyrimidin-4-amine

- 2-chloro-N-octylpyrimidin-4-amine

-

- インチ: 1S/C12H20ClN3/c1-2-3-4-5-6-7-9-14-11-8-10-15-12(13)16-11/h8,10H,2-7,9H2,1H3,(H,14,15,16)

- InChIKey: WXUGDLSUBZIWTK-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)=NC=CC(NCCCCCCCC)=N1

じっけんとくせい

- 密度みつど: 1.084±0.06 g/cm3(Predicted)

- ふってん: 389.9±15.0 °C(Predicted)

- 酸性度係数(pKa): 2.89±0.10(Predicted)

2-chloro-N-octylpyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1908-2565-2.5g |

2-chloro-N-octylpyrimidin-4-amine |

1550859-42-1 | 95%+ | 2.5g |

$1679.0 | 2023-09-07 | |

| TRC | C198506-100mg |

2-chloro-n-octylpyrimidin-4-amine |

1550859-42-1 | 100mg |

$ 115.00 | 2022-04-01 | ||

| Life Chemicals | F1908-2565-5g |

2-chloro-N-octylpyrimidin-4-amine |

1550859-42-1 | 95%+ | 5g |

$2525.0 | 2023-09-07 | |

| Life Chemicals | F1908-2565-1g |

2-chloro-N-octylpyrimidin-4-amine |

1550859-42-1 | 95%+ | 1g |

$770.0 | 2023-09-07 | |

| Life Chemicals | F1908-2565-0.25g |

2-chloro-N-octylpyrimidin-4-amine |

1550859-42-1 | 95%+ | 0.25g |

$694.0 | 2023-09-07 | |

| Life Chemicals | F1908-2565-0.5g |

2-chloro-N-octylpyrimidin-4-amine |

1550859-42-1 | 95%+ | 0.5g |

$731.0 | 2023-09-07 | |

| TRC | C198506-500mg |

2-chloro-n-octylpyrimidin-4-amine |

1550859-42-1 | 500mg |

$ 435.00 | 2022-04-01 | ||

| Life Chemicals | F1908-2565-10g |

2-chloro-N-octylpyrimidin-4-amine |

1550859-42-1 | 95%+ | 10g |

$3532.0 | 2023-09-07 | |

| TRC | C198506-1g |

2-chloro-n-octylpyrimidin-4-amine |

1550859-42-1 | 1g |

$ 680.00 | 2022-04-01 |

2-chloro-N-octylpyrimidin-4-amine 関連文献

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

1550859-42-1 (2-chloro-N-octylpyrimidin-4-amine) 関連製品

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量